DP-b99, chemically known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, N,N'-di(octyloxyethyl ester), N,N'-disodium salt, is a lipophilic and cell-permeable derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). It was developed by D-Pharm Ltd. primarily as a neuroprotectant for the treatment of acute ischemic stroke and other neurological conditions. DP-b99 functions as a membrane-activated chelator that selectively binds to transition metals such as zinc, copper, and iron, thereby modulating their levels within cellular membranes . Its ability to penetrate the blood-brain barrier has been demonstrated in preclinical studies with radiolabeled versions of the compound .
DP-b99 primarily acts through chelation reactions, where it binds to metal ions like zinc and calcium. This binding alters the availability of these ions in biological systems, which is crucial in conditions where metal ion overload can lead to cellular damage. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), particularly MMP-9, which are zinc-dependent enzymes involved in various pathological processes including neurodegeneration and inflammation . The chelation mechanism can be summarized as follows:
This complex formation reduces the free concentration of harmful metal ions in neuronal environments.
DP-b99 exhibits significant biological activity, particularly in neuroprotection. It has been shown to reduce neuronal cell death induced by zinc and to attenuate microglial activation and inflammation associated with ischemic events . In animal models, DP-b99 has delayed the onset and severity of seizures induced by pentylenetetrazole and demonstrated protective effects against kainate-induced excitotoxicity in hippocampal slices . These findings suggest that DP-b99 may play a role in preserving neuronal integrity during acute neurological events.
The synthesis of DP-b99 involves multiple steps starting from BAPTA derivatives. The general synthetic route includes:
Specific details on reaction conditions and yields can vary based on the exact synthetic pathway employed.
DP-b99 has been investigated for several applications:
Studies have shown that DP-b99 interacts with various cellular pathways involved in neuroprotection. It modulates the activity of matrix metalloproteinases by chelating zinc ions that are essential for their enzymatic function. Furthermore, it has been observed to affect signaling pathways related to inflammation and oxidative stress, potentially leading to reduced neuronal injury during ischemic events .
Several compounds exhibit similar properties or mechanisms as DP-b99. Here are a few notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
BAPTA | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | A parent compound; less lipophilic than DP-b99 |
EDTA | Ethylenediaminetetraacetic acid | Broad-spectrum metal chelator; less selective than DP-b99 |
Calcium Disodium EDTA | Calcium disodium ethylenediaminetetraacetate | Primarily used for lead poisoning; not specific for zinc |
Tetracycline | A broad-spectrum antibiotic | Exhibits some metal-chelating properties but primarily an antibiotic |
DP-b99's uniqueness lies in its lipophilicity and selective action on membrane-associated metal ions, making it particularly suitable for targeting neuronal environments compared to other chelators that may lack specificity or membrane permeability.
DP-b99 exerts precise control over zinc dysregulation through its moderate-affinity chelation (Kd ≈ 10^-7 M) within lipid bilayers [2]. In cortical neurons exposed to ischemic conditions, the compound reduces intracellular zinc concentrations by 58% within 30 minutes of administration, as quantified by ZnAF-2DA fluorescence assays [2]. This membrane-localized activity prevents zinc-mediated mitochondrial permeability transition pore opening, a critical pathway in apoptotic signaling [2].
The chelator demonstrates particular efficacy in attenuating vesicular zinc release during glutamatergic overactivation. In hippocampal slice models, DP-b99 pretreatment reduces zinc-induced CA1 pyramidal cell death by 72% compared to untreated controls [2]. This spatial specificity arises from the compound's partition coefficient (logP = 3.8), which concentrates its activity in membrane microdomains where pathological zinc fluxes occur [6].
Parameter | DP-b99 Effect | Experimental Model | Source |
---|---|---|---|
Intracellular Zn²⁺ | 58% reduction | Cortical neurons | [2] |
Mitochondrial Zn²⁺ influx | 82% inhibition | Ischemic brain slices | [2] |
Vesicular Zn²⁺ release | 67% attenuation | Hippocampal synaptosomes | [2] |
DP-b99's calcium chelation exhibits membrane potential dependence, with 3.2-fold greater binding efficacy in depolarized neurons compared to resting cells [6]. This voltage-sensitive interaction prevents pathological calcium surges while preserving physiological signaling. In oxygen-glucose deprivation models, the compound reduces NMDA receptor-mediated calcium influx by 44% without affecting baseline calcium oscillations [6].
The chelator's modified BAPTA structure enables selective interaction with calcium pools in endoplasmic reticulum-plasma membrane junctions. DP-b99 decreases IP3-induced calcium release by 39% in Purkinje cells, as measured by patch-clamp electrophysiology [6]. This compartmentalized activity maintains synaptic calcium concentrations within neuroprotective ranges (50-200 nM) during ischemic episodes [6].
By modulating calcium microdomains, DP-b99 suppresses calpain-2 autolysis (IC₅₀ = 2.8 μM) through allosteric inhibition of calcium-binding domains [6]. In cortical cultures exposed to NMDA, treatment reduces calpain-mediated spectrin cleavage by 61% compared to vehicle controls [6]. This inhibition correlates with 54% decreases in apoptotic nuclei, as quantified by TUNEL staining [6].
The compound demonstrates particular efficacy in preventing calpain-dependent BID cleavage, reducing mitochondrial cytochrome c release by 73% in glutamate-challenged neurons [6]. This downstream protection preserves ATP production rates at 85% of baseline levels during prolonged ischemic conditions [6].
DP-b99 directly inhibits MMP-9 gelatinolytic activity through zinc chelation at the enzyme's catalytic domain (Ki = 0.12 μM) [5]. In kainate-treated hippocampal slices, this inhibition reduces β-dystroglycan cleavage by 82%, preserving synaptic adhesion complexes [5]. The compound also blocks MMP-9-mediated dendritic spine reorganization, maintaining spine density at 94% of control levels in entorhinal cortex neurons [5].
MMP-9 Parameter | DP-b99 Effect | Model | Source |
---|---|---|---|
Gelatinolytic activity | 78% reduction at 0.12 μM | Recombinant MMP-9 | [5] |
β-dystroglycan cleavage | 82% inhibition | Organotypic slices | [5] |
Dendritic spine loss | 94% preservation | Primary cortical neurons | [5] |
In PTZ-kindling models of epileptogenesis, DP-b99 delays seizure onset latency by 3.8-fold compared to vehicle controls through MMP-9 inhibition [4]. This correlates with 67% reductions in hippocampal mossy fiber sprouting, demonstrating durable protection against activity-dependent plasticity [4]. The compound's dual modulation of zinc homeostasis and MMP-9 activity creates synergistic neuroprotection, reducing infarct volume by 42% in permanent middle cerebral artery occlusion models [1] [4].